4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone
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Overview
Description
Preparation Methods
The synthesis of 4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone typically involves the reaction of 4-((4-Methylbenzyl)oxy)benzaldehyde with N-(4-fluorophenyl)thiosemicarbazide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways. Thiosemicarbazones are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone can be compared with other similar compounds such as:
- 4-((4-Methylbenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone
- 4-((4-Methylbenzyl)oxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-((4-Methylbenzyl)oxy)benzaldehyde N-cyclohexylthiosemicarbazone
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
767320-39-8 |
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Molecular Formula |
C22H20FN3OS |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C22H20FN3OS/c1-16-2-4-18(5-3-16)15-27-21-12-6-17(7-13-21)14-24-26-22(28)25-20-10-8-19(23)9-11-20/h2-14H,15H2,1H3,(H2,25,26,28)/b24-14+ |
InChI Key |
QWULSRLNXWONLE-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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